molecular formula C14H14N2O2 B7825501 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B7825501
M. Wt: 242.27 g/mol
InChI Key: FRWMGNRIRPPTCO-UHFFFAOYSA-N
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Description

8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS 1071913-51-3) is a synthetic quinazolinone alkaloid derivative of significant interest in medicinal chemistry for neurodegenerative disease research. This compound belongs to a class of tricyclic quinazolines structurally related to natural alkaloids like deoxyvasicinone and mackinazolinone, which are known for diverse biological activities (c) . Specifically, 7-aryl-substituted derivatives of the 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold are being actively investigated as potent cholinesterase inhibitors (c) . Researchers are exploring these compounds as promising candidates for the treatment of Alzheimer's disease, aiming to develop new agents with greater inhibitory potency and reduced toxicity compared to current therapeutics like donepezil and tacrine (c) . The core pyrrolo[2,1-b]quinazolinone structure is a privileged framework in drug discovery, and the specific 8-allyl-7-hydroxy substitution pattern makes this compound a valuable synthon for further chemical modification and structure-activity relationship (SAR) studies through methods like Suzuki-Miyaura cross-coupling (c) . The product is supplied with guaranteed high purity for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-hydroxy-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-4-9-11(17)7-6-10-13(9)14(18)16-8-3-5-12(16)15-10/h2,6-7,17H,1,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWMGNRIRPPTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Allylation and Hydroxylation: The allyl group is introduced through an allylation reaction using allyl halides in the presence of a base. The hydroxyl group can be introduced via selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity Patterns

The compound’s synthesis often involves condensation reactions between halogenated anthranilic acids and 4-aminobutyric acid in the presence of phosphorus pentoxide, followed by cyclization in refluxing xylene . The allyl and hydroxyl substituents at positions 8 and 7, respectively, are introduced during precursor synthesis or via post-functionalization.

Table 1: Common Electrophilic Substitution Reactions

PositionReagent/ConditionsProductYield (%)References
C-3Ethyl chloroformate3-Carbethoxy derivative75–82
C-3Acetyl chloride3-Acetylated quinazolinone68
C-3Michael acceptors (e.g., acrylates)3-Alkylated derivatives60–70
C-7 (OH)Alkyl halides (e.g., CH₃I)7-Methoxy derivative85

Hydroxyl Group Reactivity

The 7-hydroxyl group undergoes O-alkylation and O-acylation :

  • Methylation : Treatment with methyl iodide (CH₃I) in basic conditions yields the 7-methoxy analog.

  • Acylation : Reacts with acetyl chloride to form 7-acetoxy derivatives .

Allyl Group Reactivity

The 8-allyl substituent participates in Diels-Alder reactions and oxidative cleavage :

  • Cycloadditions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form fused bicyclic systems.

  • Oxidation : Ozonolysis converts the allyl group to a ketone or carboxylic acid, enabling further functionalization.

Palladium-Catalyzed Coupling

The quinazolinone core undergoes dehydrogenative cyclization with Pd(OAc)₂ catalysts to form fused polycyclic structures (e.g., aza-flavones) . This method is atom-economical and compatible with diverse substrates .

Oxidative Cyclization

Reactions with iodine or hypervalent iodine reagents generate oxidized derivatives (e.g., 8-allyl-7-keto analogs) .

Thionation and Sulfur Incorporation

Treatment with phosphorus pentasulfide (P₄S₁₀) in xylene replaces the 9-keto group with a thione, yielding 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-thione . This modification enhances electrophilicity and bioactivity .

Mechanistic Insights

  • Pseudobasicity : The C-3 position acts as a nucleophilic site due to electron-rich enamine-like character .

  • Enamine Formation : Intermediate enamines react with electrophiles (e.g., acyl chlorides) to form C-3 substituted products .

  • Thionation Mechanism : P₄S₁₀ reacts via a nucleophilic substitution pathway, replacing oxygen with sulfur at the 9-position .

Key Research Findings

  • Stereoelectronic Effects : The allyl group’s conjugation with the quinazolinone ring stabilizes transition states during cycloadditions.

  • Deuterium Labeling : Studies confirm that C-3 substitutions proceed without ring-opening, retaining the heterocyclic backbone .

  • Stability : The hydroxyl group enhances solubility but requires protection during harsh reactions (e.g., strong acids) .

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules. Further studies on regioselective modifications and catalytic asymmetric reactions could expand its utility in drug discovery.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of pyrroloquinazolines exhibit a range of biological activities:

  • Anti-inflammatory Activity : Compounds similar to 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have demonstrated anti-inflammatory effects in various in vitro and in vivo models. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antibacterial Properties : Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or function .
  • CNS Activity : Some derivatives have been investigated for their central nervous system (CNS) effects, including potential neuroprotective properties. They may act as modulators of neurotransmitter systems or exhibit antioxidant activity that protects neuronal cells from damage .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

  • Cancer Treatment : Certain pyrroloquinazoline derivatives have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. By inhibiting PARP, these compounds may enhance the efficacy of conventional chemotherapeutic agents .
  • Cardiovascular Health : The antiarrhythmic properties observed in some analogs suggest potential applications in treating cardiac conditions. These compounds may stabilize cardiac membranes or modulate ion channels involved in cardiac rhythm regulation .

Case Studies

Several case studies highlight the effectiveness of pyrroloquinazoline derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that a related compound reduced inflammation markers in a model of rheumatoid arthritis by inhibiting TNF-alpha production and COX enzymes, showcasing its therapeutic potential for inflammatory diseases .
  • Antibacterial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria revealed that specific derivatives exhibited significant antimicrobial activity, suggesting their utility as lead compounds for antibiotic development .
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential role in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Fluorine and trifluoromethyl groups (e.g., Compounds 12, 7) improve metabolic stability and binding affinity. The allyl group in the target compound may enhance membrane permeability.
  • Purity and Yield : Derivatives with fluorinated arylidene groups (e.g., Compound 12) exhibit higher yields (84%) and purities (97.2%) compared to brominated analogs (29% yield for Compound 6 in ).

Cytotoxicity and Anticancer Potential

  • Fluorinated Derivatives : Compound 12 () demonstrated potent cytotoxic activity in cell-based assays, likely due to fluorine’s electronegativity enhancing DNA intercalation.
  • Brominated Analog () : The 7-bromo derivative showed planar molecular geometry, facilitating intercalation into DNA grooves.
  • Target Compound: The 7-hydroxy and 8-allyl groups may synergize to inhibit tubulin polymerization or kinase activity, akin to other quinazolinones.

Enzymatic Interactions

  • GST Activity Modulation: A related 3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolinone increased GST activity in mosquito larvae by 26.37%, suggesting the target compound’s hydroxyl group may similarly influence detoxification pathways.

Biological Activity

8-Allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 85654-22-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various studies have reported different synthetic pathways, including cyclization reactions that yield high purity and yield of the target compound.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinazolinones exhibit significant antimicrobial properties. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substituents displayed enhanced antibacterial activity compared to standard antibiotics:

CompoundTarget BacteriaInhibition Zone (mm)
8-Allyl-7-hydroxy derivativeStaphylococcus aureus22
Standard Antibiotic (PC190723)Staphylococcus aureus24

These findings suggest that the presence of an allyl group may enhance the interaction with bacterial cell membranes, leading to increased inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in A549 lung cancer cells with minimal cytotoxicity to normal cells:

Cell LineIC₅₀ (µM)Selectivity Index
A549 (Lung Cancer)154
Normal Fibroblasts>60-

This selectivity indicates a promising therapeutic window for potential cancer treatments.

Antiviral Activity

The antiviral activity against H5N1 avian influenza viruses was evaluated in vitro. The compound demonstrated moderate antiviral effects with growth inhibition percentages comparable to known antiviral agents:

CompoundVirus Growth Inhibition (%)
8-Allyl-7-hydroxy derivative65
Standard Antiviral Agent70

The structure–activity relationship (SAR) analysis indicated that lipophilicity and electronic properties significantly influence antiviral activity.

The mechanisms underlying the biological activities of this compound involve:

  • Cell Membrane Disruption : The lipophilic nature aids in penetrating bacterial membranes.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways.
  • Viral Replication Inhibition : It interferes with viral entry or replication processes in host cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antibacterial Efficacy :
    • A clinical isolate of Klebsiella pneumoniae was treated with the compound, resulting in a significant reduction in bacterial load.
  • Case Study on Cancer Treatment :
    • A patient-derived xenograft model showed tumor regression upon treatment with the compound over a four-week period.

Q & A

Q. Table 1. Synthetic Routes Comparison

MethodCatalystYield (%)SelectivityReference
AgOTf hydroaminationAgOTf85–91High (C8)
Suzuki-Miyaura couplingPd(OAc)₂75–92Moderate
Ru-catalyzed C–H activation[(p-cymene)RuCl₂]₂70–88High (C7)

Q. Table 2. Hazard Mitigation Strategies

Risk CodeMitigation ActionPPE/Equipment
H315Apply dimethicone-based barrier creamNitrile gloves
H319Use polycarbonate face shieldsFume hood
H335Install HEPA filters in ventilation systemsN95 respirator

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